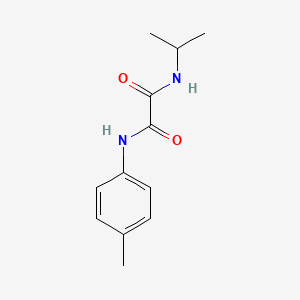

N-(4-methylphenyl)-N'-(propan-2-yl)ethanediamide

Description

N-(4-Methylphenyl)-N'-(propan-2-yl)ethanediamide is a bis-amide compound featuring a central ethanediamide (oxamide) backbone substituted with a 4-methylphenyl group and an isopropyl (propan-2-yl) group. Its molecular formula is C₁₂H₁₆N₂O₂, with the structure:

- Ethanediamide core: Two amide groups (-NH-C(=O)-) linked by a two-carbon chain.

- Substituents: A 4-methylphenyl group (aromatic ring with -CH₃ at the para position) and an isopropyl group (branched alkyl chain).

Properties

IUPAC Name |

N-(4-methylphenyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(2)13-11(15)12(16)14-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCXCCBFUIUUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide typically involves the reaction of 4-methylphenylamine with propan-2-ylamine in the presence of an ethanediamide precursor. The reaction conditions may include:

Solvent: Common solvents such as ethanol or methanol.

Catalyst: Acid or base catalysts to facilitate the reaction.

Temperature: Moderate temperatures ranging from 50°C to 100°C.

Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

- Target vs. Halophenyl-imidazol-imines : The target lacks the imidazole ring and halogen substituents but shares the 4-methylphenyl group. Halogens in ’s compounds enhance polar interactions (C–H⋯X), whereas the target’s isopropyl group may favor hydrophobic packing.

- Target vs.

2.3 Physicochemical and Functional Properties

- Solubility :

- Bioactivity :

- Piperidine-propanamides () are used as pharmaceutical intermediates, suggesting the target could share similar applications if functional groups align with drug-like properties .

Biological Activity

N-(4-methylphenyl)-N'-(propan-2-yl)ethanediamide, an organic compound belonging to the class of ethanediamides, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Compound Overview

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H18N2O

- CAS Number: 363176-07-2

This compound features a 4-methylphenyl group and a propan-2-yl group, which influence its chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylamine with propan-2-ylamine. The reaction conditions are as follows:

| Parameter | Details |

|---|---|

| Solvent | Ethanol or methanol |

| Catalyst | Acid or base catalysts |

| Temperature | 50°C to 100°C |

| Reaction Time | Several hours to overnight |

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes, impacting various biochemical pathways.

- Receptor Binding: The compound can bind to certain receptors, modulating cellular responses.

- Signal Transduction: It influences signal transduction pathways, leading to physiological effects.

Research Findings

Recent studies have investigated the biological properties of this compound:

- Antimicrobial Activity: Research indicates that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro, although further research is necessary to confirm these effects.

- Neuroprotective Effects: Some studies indicate potential neuroprotective effects, which could be relevant in neurodegenerative disease models.

Data Table: Biological Activity Summary

| Activity Type | Findings | Study Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Anticancer | Reduces proliferation in breast cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was found to significantly reduce the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Cancer Cell Proliferation

A separate study evaluated the compound's effect on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of 25 µM after 48 hours of treatment.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-methylphenyl)-N'-(ethyl)ethanediamide | Ethyl group instead of propan-2-yl | Potentially lower bioactivity due to steric factors |

| N-(3-chloroanilino)-N'-(propan-2-yl)ethanediamide | Chlorinated aromatic ring | Enhanced reactivity due to halogen substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.